![molecular formula C13H17NO3 B1598546 2-[Formyl(1-phenylethyl)amino]butanoic acid CAS No. 66514-85-0](/img/structure/B1598546.png)

2-[Formyl(1-phenylethyl)amino]butanoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

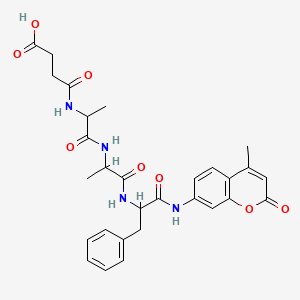

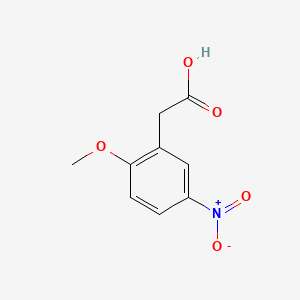

2-[Formyl(1-phenylethyl)amino]butanoic acid is a useful research compound. Its molecular formula is C13H17NO3 and its molecular weight is 235.28 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

1. Structure Formation in Peptide Crystals

(R)-(1-Naphthyl)glycyl-(R)-phenylglycine, a compound structurally similar to (R)-Ethyl N-formyl-N-(1-phenylethyl)glycine, has demonstrated the ability to form “parallel or antiparallel” β-sheet-like structures in crystals. This characteristic is influenced by the choice of guest molecules, such as ethers or allylic alcohols, revealing its potential in designing specific molecular architectures (Akazome, Sumikawa, Sonobe, & Ogura, 1996).

2. Enzymatic Synthesis of Pharmaceuticals

Ethylene glycol, when used as a co-solvent in the enzymatic synthesis of ampicillin, interacts with (R)-phenylglycine methyl ester, a compound related to (R)-Ethyl N-formyl-N-(1-phenylethyl)glycine. This interaction enhances the yield of ampicillin, highlighting the role of similar compounds in pharmaceutical manufacturing (Deaguero & Bommarius, 2014).

3. Advanced Materials and Inclusion Compounds

Studies on (R)-(1-naphthyl)glycyl-(R)-phenylglycine have shown its ability to form inclusion compounds with poly(ethylene glycol)s (PEGs). These compounds can fractionate PEGs of various molecular weights, illustrating potential applications in material science and chemical separation processes (Akazome, Takahashi, Sonobe, & Ogura, 2001).

4. Synthesis of Nonproteinogenic Amino Acids

(R)-Ethyl N-formyl-N-(1-phenylethyl)glycine and its derivatives are used in synthesizing nonproteinogenic amino acids, which have applications in developing novel peptides and pharmaceuticals. These derivatives provide a platform for creating a wide range of structurally diverse amino acids (Seebach et al., 1989).

5. Role in Biological Studies and Drug Development

Compounds structurally related to (R)-Ethyl N-formyl-N-(1-phenylethyl)glycine have been utilized in studying the molecular structure and function of various biological systems, such as the glycine receptor chloride channel. This is vital for understanding inhibitory neurotransmission and for developing neuroactive drugs (Lynch, 2004).

Properties

| { "Design of the Synthesis Pathway": "The synthesis pathway for (R)-Ethyl N-formyl-N-(1-phenylethyl)glycine involves the reaction of ethyl glycinate with benzyl bromide to form N-benzyl glycine ethyl ester. This intermediate is then reacted with sodium hydride and N-formyl phenethylamine to form the final product.", "Starting Materials": [ "Ethyl glycinate", "Benzyl bromide", "Sodium hydride", "N-formyl phenethylamine" ], "Reaction": [ "Step 1: Ethyl glycinate is reacted with benzyl bromide in the presence of a base such as potassium carbonate to form N-benzyl glycine ethyl ester.", "Step 2: N-benzyl glycine ethyl ester is then reacted with sodium hydride in THF to form the sodium salt of N-benzyl glycine.", "Step 3: N-formyl phenethylamine is added to the reaction mixture and the resulting mixture is stirred at room temperature for several hours to form (R)-Ethyl N-formyl-N-(1-phenylethyl)glycine.", "Step 4: The final product is isolated and purified using standard techniques such as column chromatography." ] } | |

CAS No. |

66514-85-0 |

Molecular Formula |

C13H17NO3 |

Molecular Weight |

235.28 g/mol |

IUPAC Name |

ethyl 2-[formyl-[(1R)-1-phenylethyl]amino]acetate |

InChI |

InChI=1S/C13H17NO3/c1-3-17-13(16)9-14(10-15)11(2)12-7-5-4-6-8-12/h4-8,10-11H,3,9H2,1-2H3/t11-/m1/s1 |

InChI Key |

WFDXDCVMMSACQE-LLVKDONJSA-N |

Isomeric SMILES |

CCOC(=O)CN(C=O)[C@H](C)C1=CC=CC=C1 |

SMILES |

CCC(C(=O)O)N(C=O)C(C)C1=CC=CC=C1 |

Canonical SMILES |

CCOC(=O)CN(C=O)C(C)C1=CC=CC=C1 |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4H-thieno[3,2-c]chromene-2-carbohydrazide](/img/structure/B1598464.png)